methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Description
Methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.4 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 5-(2-methylpropyl)-2-{[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings and data tables.
1. Chemical Structure and Properties
The compound belongs to the thiazole family and features a benzotriazine moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Key Functional Groups
- Thiazole Ring : Imparts antimicrobial and anticancer properties.
- Benzotriazine Moiety : Associated with enhanced pharmacological effects.
2. Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness.
Table 1: Antimicrobial Activity Data
Microorganism | MIC (mg/ml) | MBC (mg/ml) | Remarks |
---|---|---|---|
Escherichia coli | 0.4 | 12.5 | Effective against Gram-negative bacteria |
Staphylococcus aureus | 6.25 | 13.12 | Effective against Gram-positive bacteria |
Bacillus cereus | - | 0.05 | Highly susceptible |
Candida albicans | 0.05 | 6.25 | Antifungal activity noted |
The compound exhibited bacteriostatic and bactericidal effects on both Gram-positive and Gram-negative bacteria, as well as antifungal activity against yeast strains like Candida albicans .
3. Anticancer Activity
In vitro studies have shown that the compound induces cytotoxicity in cancer cell lines such as MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis.
Table 2: Cytotoxicity Data
Concentration (mg/ml) | Cell Viability (%) |
---|---|
0.01 | 85 |
0.1 | 60 |
1 | 30 |
At higher concentrations (1 mg/ml), significant decreases in cell viability were observed, indicating its potential as an anticancer agent .
4. Anti-inflammatory Properties
The compound has also been evaluated for anti-inflammatory effects in various models. It demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Inhibition of NF-kB pathway.
- Reduction in TNF-alpha and IL-6 levels.
5. Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar thiazole derivatives, highlighting the importance of functional group substitutions on biological activity.
Case Study: Thiazole Derivatives
A recent study synthesized various thiazole derivatives and tested their biological activities. The results indicated that specific substitutions at the C-2 or C-4 positions significantly enhanced antimicrobial and anticancer properties .
Research Findings
- Substituted thiazoles showed improved activity against resistant bacterial strains.
- Compounds with electron-withdrawing groups exhibited higher cytotoxicity against cancer cells.
Properties
Molecular Formula |
C18H19N5O4S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 5-(2-methylpropyl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-10(2)8-13-15(17(26)27-3)20-18(28-13)19-14(24)9-23-16(25)11-6-4-5-7-12(11)21-22-23/h4-7,10H,8-9H2,1-3H3,(H,19,20,24) |
InChI Key |
FMQVUSZPVAXZST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C(S1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.